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Compound of Interest

Compound Name: 2-Iodo-4,6-dimethoxybenzoic acid

Cat. No.: B8052973

Get Quote

Executive Summary & Core Utility
2-Iodo-4,6-dimethoxybenzoic acid is a specialized halogenated building block that serves as

a "linchpin" in the total synthesis of resorcylic acid lactones (RALs), dibenzo-α-pyrones (e.g.,

Alternariol), and phthalide-based natural products.[1]

Unlike simple benzoic acids, the C2-Iodine substituent provides a dedicated handle for

transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Ullmann), while the

C4, C6-dimethoxy pattern mimics the polyketide oxygenation widely found in bioactive fungal

metabolites. This guide moves beyond basic catalog data to provide field-proven protocols for

its synthesis and application in constructing complex heterocyclic scaffolds.
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Property Specification

CAS Number 852810-81-2

Formula C9H9IO4

Molecular Weight 308.07 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

Key Reactivity
Pd/Cu-catalyzed cross-coupling,

Lithiation/Exchange, Decarboxylative coupling

High-Fidelity Synthesis Protocol
Commercially available 2,4-dimethoxybenzoic acid undergoes electrophilic aromatic

substitution primarily at the C5 position, yielding the incorrect isomer. To access the 2-iodo

isomer with high regiocontrol, a sequence starting from 3,5-dimethoxyiodobenzene via

Vilsmeier-Haack formylation is the industry standard.

Mechanistic Rationale
Starting Material: 3,5-dimethoxyiodobenzene.

Regiochemistry: The methoxy groups at C3 and C5 (relative to Iodine at C1) activate the C2,

C4, and C6 positions. C4 is sterically hindered (between two methoxy groups). C2 and C6

are equivalent and electronically activated (ortho/para to methoxy groups).

Result: Formylation occurs exclusively at C2, yielding the precursor for the target acid.

Step-by-Step Protocol
Step 1: Vilsmeier-Haack Formylation[1]

Reagents: 3,5-Dimethoxyiodobenzene (1.0 eq), POCl

(3.5 eq), DMF (anhydrous, excess).
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Procedure:

Cool anhydrous DMF to 0°C under N

.

Add POCl

dropwise (exothermic) to generate the Vilsmeier reagent. Stir for 30 min.

Add solution of 3,5-dimethoxyiodobenzene in DMF dropwise.

Heat to 90°C for 4 hours.

Quench: Pour into ice-water and neutralize with saturated NaOAc.

Isolation: Filter the precipitate or extract with EtOAc.

Product: 2-Iodo-4,6-dimethoxybenzaldehyde.

Step 2: Pinnick (Kraus) Oxidation
Reagents: Aldehyde (from Step 1), NaClO

(1.5 eq), NaH

PO

(1.5 eq), 2-methyl-2-butene (scavenger), t-BuOH/H

O (3:1).

Procedure:

Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.

Add aqueous solution of NaClO

and NaH

PO
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dropwise at room temperature.

Stir for 2–4 hours (monitor by TLC).

Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1]

Purification: Recrystallization from MeOH/Water or column chromatography (DCM/MeOH).

3,5-Dimethoxyiodobenzene Vilsmeier-Haack
(POCl3, DMF, 90°C)

Intermediate:
2-Iodo-4,6-dimethoxybenzaldehyde

Regioselective
Formylation Pinnick Oxidation

(NaClO2, NaH2PO4)
Target:

2-Iodo-4,6-dimethoxybenzoic acid
COOH Formation

Click to download full resolution via product page

Figure 1: Regioselective synthesis workflow avoiding the 5-iodo isomer common in direct

iodination.

Application Module A: Total Synthesis of Dibenzo-α-
pyrones
The primary application of this acid is in the synthesis of Alternariol and related

mycotoxins/polyketides. The strategy employs an Intramolecular Biaryl Coupling of a phenyl

benzoate ester.

The "Phenyl Benzoate" Strategy[2][3]
Esterification: The acid is coupled with a phenol (e.g., 3,5-dimethoxyphenol or orcinol

derivative) using EDC/DMAP to form the ester.

Pd-Catalyzed Cyclization: The iodine handle allows for an intramolecular coupling to the

phenolic ring, closing the lactone to form the 6H-dibenzo[b,d]pyran-6-one core.

Critical Optimization Note: Regioselectivity during the cyclization is controlled by the ligand and

base.

Ligand: P(o-tol)
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or DPEPhos.

Base: K

CO

or Ag

CO

.

Solvent: DMA or DMF at 100–140°C.

2-Iodo-4,6-dimethoxybenzoic acid

Phenyl Benzoate Ester
(Tethered Precursor)

EDC, DMAP

Resorcinol/Orcinol Derivative

EDC, DMAP

Pd(0) Oxidative Addition
(Into C-I bond)

Intramolecular Biaryl Coupling
(C-H Activation or Suzuki)

Alternariol Scaffold
(Dibenzo-α-pyrone)

Click to download full resolution via product page

Figure 2: Construction of the Alternariol core via intramolecular Pd-catalyzed ester cyclization.
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Application Module B: Phthalide Libraries via
Alkyne Annulation
2-Iodo-4,6-dimethoxybenzoic acid is a superior substrate for generating phthalides

(isobenzofuran-1(3H)-ones) via tandem reactions with terminal alkynes. This method is used to

synthesize natural products like Herbaric Acid.[2]

Protocol: Cu/Pd-Catalyzed Annulation
This reaction proceeds via a Sonogashira coupling followed by a 5-exo-dig cyclization.

Catalyst System: PdCl

(PPh

)

(2 mol%) + CuI (1 mol%).

Reagents: Terminal Alkyne (1.2 eq), Et

N (3 eq).

Conditions: DMF, 80°C, 4–12 h.

Mechanism:

Sonogashira: Coupling of alkyne to the C2-iodine.

Activation: The carboxylic acid attacks the alkyne (activated by Cu/Pd or simply by

proximity).

Cyclization: Formation of the phthalide ring.
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Parameter Condition A (Standard)
Condition B (Difficult
Substrates)

Catalyst

Pd(PPh

)

Pd(OAc)

/ XPhos

Base
Et

N

Cs

CO

Solvent THF or DMF Toluene

Temp 60°C 100°C

Yield 75–90% 55–70%

Advanced Methodology: Generation of o-Quinone
Methides
Recent biocatalytic and chemical studies utilize 2-iodo-4,6-dimethoxybenzoic acid as a

precursor to ortho-Quinone Methides (o-QMs).[1]

Activation: Conversion to the acyl chloride (SOCl

).

Coupling: Reaction with a nucleophile (e.g., pyrrole derivative) followed by

elimination/oxidation generates the reactive o-QM species in situ, allowing for biomimetic

cascades.

References
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Phthalide Synthesis (Herbaric Acid)
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Thibonnet, J., et al. (2018). Recent Advances in the Transition Metal Catalyzed Addition of
Carboxylic Acids to Alkynes. Organometallics/Universidad de Oviedo.

o-Quinone Methide Precursors

Establishment of 2-iodo-4,6-dimethoxybenzoic acid as a starting material for o-QM
generation in natural product synthesis.

General Chemical Data & CAS Verification

BLD Pharm / Ambeed Chemical D

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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